4-cyclopropylpyrimidin-2(1H)-one chemical properties
4-cyclopropylpyrimidin-2(1H)-one chemical properties
An In-Depth Technical Guide to 4-Cyclopropylpyrimidin-2(1H)-one: Physicochemical Profiling, Synthesis, and Pharmacological Utility
Executive Summary & Pharmacophore Rationale
In modern drug discovery, the strategic assembly of heterocyclic scaffolds is paramount for achieving target selectivity, metabolic stability, and optimal pharmacokinetics. 4-cyclopropylpyrimidin-2(1H)-one (CAS: 1215071-65-0) represents a highly specialized, versatile building block frequently utilized in the development of advanced kinase inhibitors and antiviral agents[1][2].
As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a finely tuned molecular tool. The pyrimidin-2(1H)-one core serves as a robust hinge-binding motif, capable of acting as both a hydrogen bond donor and acceptor[3]. By functionalizing the C4 position with a cyclopropyl group, medicinal chemists achieve a critical bioisosteric advantage. The cyclopropyl ring introduces unique sp2 -like character within an sp3 framework, allowing it to participate in weak CH- π interactions within hydrophobic binding pockets while providing rigid steric bulk that actively resists oxidative metabolism by hepatic CYP450 enzymes[2].
Structural contributions of the 4-cyclopropylpyrimidin-2(1H)-one pharmacophore in drug design.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of 4-cyclopropylpyrimidin-2(1H)-one is essential for predicting its behavior in both synthetic workflows and biological assays.
A critical structural dynamic of this molecule is its lactam-lactim tautomerism . While it can theoretically exist as 4-cyclopropylpyrimidin-2-ol (the lactim form), in polar solvents and at physiological pH, the equilibrium heavily favors the lactam (1H-one) form[3][4]. This tautomeric preference is the exact mechanism that ensures the N1 proton is available as a hydrogen bond donor, a non-negotiable requirement for ATP-competitive kinase inhibition[2][3].
Table 1: Quantitative Physicochemical Properties [1][5][6]
| Property | Value | Causality / Significance |
| IUPAC Name | 4-cyclopropyl-1,2-dihydropyrimidin-2-one | Standardized nomenclature defining the saturated nitrogen. |
| CAS Number | 1215071-65-0 | Primary registry identifier for procurement and tracking. |
| Molecular Formula | C7H8N2O | Dictates the fundamental stoichiometric ratios for synthesis. |
| Molecular Weight | 136.15 g/mol | Low molecular weight ensures high ligand efficiency (LE). |
| Monoisotopic Mass | 136.06366 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Predicted XlogP | -1.3 | Indicates high aqueous solubility, favorable for oral bioavailability. |
| SMILES | C1CC1C2=CC=NC(=O)N2 | Machine-readable string for computational docking studies. |
Mechanistic Synthesis Workflow
To synthesize 4-cyclopropylpyrimidin-2(1H)-one with high regioselectivity and yield, we must design a self-validating synthetic system. Conventionally, pyrimidin-2-ones are synthesized via the condensation of highly reactive substrates with urea[7]. The most robust approach for this specific derivative is the condensation of an enaminone intermediate with urea under highly acidic conditions.
The Chemical Logic (Causality)
Why use an enaminone instead of a simple 1,3-diketone? Cyclopropyl methyl ketone is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a highly electrophilic enaminone. When this intermediate is exposed to urea in the presence of an acid catalyst (like HCl), the acid protonates the enaminone, drastically increasing its electrophilicity. This facilitates a rapid nucleophilic attack by the weakly nucleophilic urea nitrogen, driving the cyclization forward to form the pyrimidinone ring[7][8].
Step-by-step synthetic workflow for 4-cyclopropylpyrimidin-2(1H)-one via enaminone intermediate.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.
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Enaminone Formation:
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Charge a dry, round-bottom flask with cyclopropyl methyl ketone (1.0 eq) and DMF-DMA (1.2 eq).
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Reflux the mixture at 100°C for 12 hours under an inert nitrogen atmosphere.
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Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The complete consumption of the ketone validates the formation of 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one. Concentrate under reduced pressure to remove methanol byproducts.
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Acid-Catalyzed Cyclization:
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Dissolve the crude enaminone in absolute ethanol (0.5 M concentration).
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Add urea (1.5 eq) followed by the dropwise addition of concentrated HCl (1.0 eq).
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Heat the reaction mixture to reflux (80°C) for 8 hours. The acidic environment is critical here to drive the elimination of dimethylamine and subsequent ring closure[7][8].
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Workup and Isolation:
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Cool the mixture to 0°C. The target compound will precipitate as an HCl salt.
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Filter the precipitate, wash with cold ethanol, and neutralize with saturated aqueous NaHCO3 to liberate the free base.
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Extract with ethyl acetate, dry over anhydrous Na2SO4 , and concentrate.
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Analytical Validation:
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LC-MS: Confirm the presence of the [M+H]+ peak at m/z 137.07[5].
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1H NMR (DMSO-d6): Validate regiospecificity by identifying the cyclopropyl multiplet at ~0.9-1.1 ppm and the distinct pyrimidine aromatic protons at ~6.5 ppm (d, C5-H) and ~8.2 ppm (d, C6-H).
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Application in Drug Discovery: Kinase Inhibition
The 4-cyclopropylpyrimidin-2(1H)-one scaffold is not just a structural curiosity; it is a highly privileged pharmacophore in oncology and virology. Pyrimidine and pyrimidinone derivatives are extensively utilized to target the RAS/MAPK signaling pathway and mTOR[2][9].
When incorporated into larger, complex molecules (such as Trametinib or Palbociclib analogs), the pyrimidin-2-one core anchors the drug into the ATP-binding pocket of kinases[2]. The carbonyl oxygen accepts a hydrogen bond from the kinase hinge region backbone (e.g., the NH of a conserved cysteine or valine), while the adjacent N-H donates a hydrogen bond to a backbone carbonyl[2][3]. Simultaneously, the cyclopropyl group projects into the hydrophobic gatekeeper pocket, preventing the binding of endogenous ATP and halting the phosphorylation cascade that leads to unchecked cellular proliferation[2].
Disruption of the RAS/MAPK signaling pathway by pyrimidinone-based kinase inhibitors.
By mastering the synthesis and physicochemical properties of 4-cyclopropylpyrimidin-2(1H)-one, researchers can efficiently integrate this core into novel libraries, accelerating the hit-to-lead optimization phase in targeted therapeutics.
References
- Identity - ECHA CHEM: 1215071-65-0. European Chemicals Agency (ECHA).
- 1215071-65-0 (C7H8N2O) - PubChemLite. Université du Luxembourg.
- 4-Cyclopropyl-1,2-dihydropyrimidin-2-one | C7H8N2O | CID. National Institutes of Health (NIH).
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
- Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.
- 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 - PubChem. National Institutes of Health (NIH).
- Access to Polysubstituted Pyrimidin-2-ones by Pd-Catalyzed [2 + 2 + 2] Cycloaddition of Alkyne-Tethered Malononitriles and Isocyanates. ACS Publications.
- Pyrimidone. Wikipedia.
- Pyrimidin-2(1H)-ones and their Chalcone Precursors. Covenant University Repository.
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]
- 3. 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidone - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 1215071-65-0 (C7H8N2O) [pubchemlite.lcsb.uni.lu]
- 6. 4-Cyclopropyl-1,2-dihydropyrimidin-2-one | C7H8N2O | CID 49758449 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
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